

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

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Compound of Interest

Compound Name:	1-Cyclohexanecarbonylpiperidin-4-amine
CAS No.:	565453-24-9
Cat. No.:	B1357432

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This guide provides a comprehensive overview of the synthetic pathway for **1-Cyclohexanecarbonylpiperidin-4-amine**, a valuable building block in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deeper understanding of the chemical principles and experimental nuances involved.

Introduction

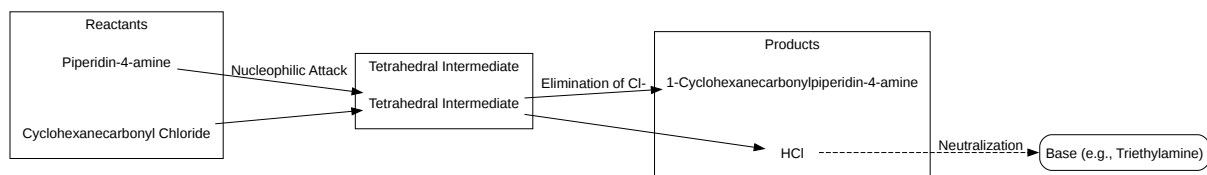
1-Cyclohexanecarbonylpiperidin-4-amine, also known as N-(piperidin-4-yl)cyclohexanecarboxamide, is a bifunctional molecule incorporating a piperidine scaffold and a cyclohexanecarboxamide moiety. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals due to its ability to influence pharmacokinetic properties such as solubility and bioavailability. The cyclohexanecarbonyl group can participate in various molecular interactions, making this compound a versatile intermediate for the synthesis of more complex bioactive molecules. This guide will focus on the most direct and widely applicable synthetic route to this compound: the N-acylation of piperidin-4-amine.

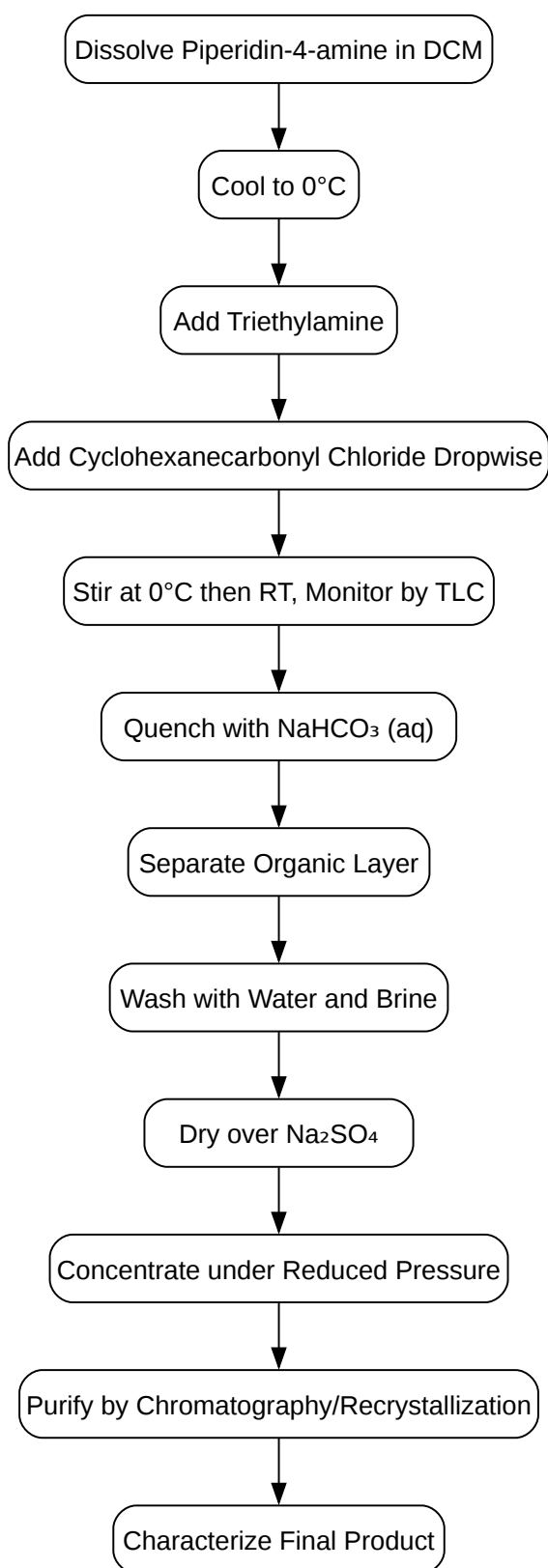
Core Synthesis Pathway: N-Acylation

The most efficient and straightforward synthesis of **1-Cyclohexanecarbonylpiperidin-4-amine** involves the nucleophilic acyl substitution reaction between piperidin-4-amine and cyclohexanecarbonyl chloride. This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the primary amine nitrogen of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.





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